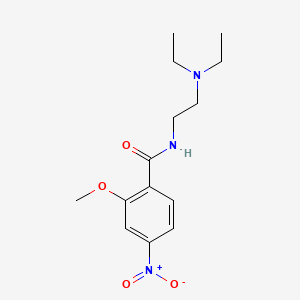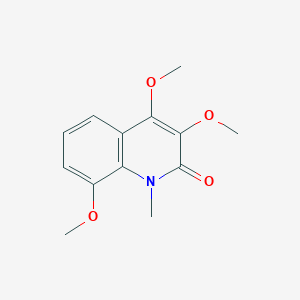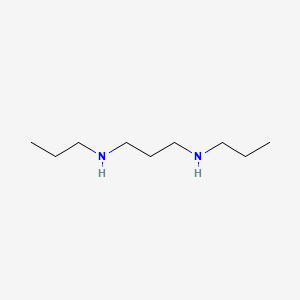
4,8,Diazaundecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Dipropyltrimethylenediamine: is an organic compound belonging to the class of diamines. It features two propyl groups attached to nitrogen atoms, making it a secondary amine. This compound is known for its versatility in various chemical reactions and applications in different fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dipropyltrimethylenediamine typically involves the reaction of 1,3-dibromopropane with dipropylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods: Industrial production of N,N’-Dipropyltrimethylenediamine follows a similar synthetic route but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to ensure high yield and purity of the product. The final product is then purified through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Dipropyltrimethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted diamines with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N’-Dipropyltrimethylenediamine is used as a ligand in coordination chemistry, forming stable complexes with transition metals. These complexes are utilized in catalytic processes, such as cross-coupling reactions.
Biology: In biological research, the compound is used as a building block for the synthesis of biologically active molecules. It serves as a precursor for the development of pharmaceuticals and agrochemicals.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its ability to form stable complexes with metals makes it useful in drug delivery systems.
Industry: N,N’-Dipropyltrimethylenediamine is employed in the production of polymers and resins. It acts as a curing agent in epoxy resins, enhancing their mechanical properties and thermal stability.
Wirkmechanismus
The mechanism of action of N,N’-Dipropyltrimethylenediamine involves its interaction with molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then interact with specific biological pathways. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
N,N’-Dimethylethylenediamine: A similar diamine with methyl groups instead of propyl groups.
N,N’-Diisopropylethylenediamine: Another diamine with isopropyl groups.
N,N’-Diethylethylenediamine: A diamine with ethyl groups.
Uniqueness: N,N’-Dipropyltrimethylenediamine is unique due to its specific propyl groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications in coordination chemistry, catalysis, and polymer production.
Eigenschaften
Molekularformel |
C9H22N2 |
|---|---|
Molekulargewicht |
158.28 g/mol |
IUPAC-Name |
N,N'-dipropylpropane-1,3-diamine |
InChI |
InChI=1S/C9H22N2/c1-3-6-10-8-5-9-11-7-4-2/h10-11H,3-9H2,1-2H3 |
InChI-Schlüssel |
PCRVCIMIOTWSNM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNCCCNCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


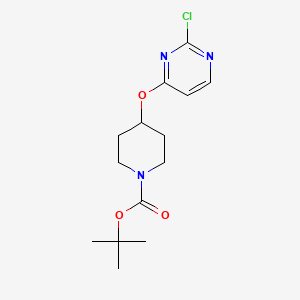
![5-[4-(Methylsulfanyl)phenyl]-2,2'-bithiophene](/img/structure/B8561585.png)

![7-chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B8561596.png)

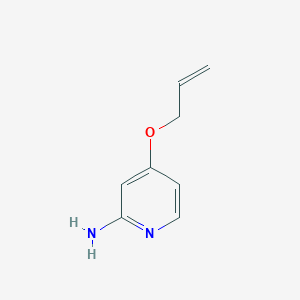

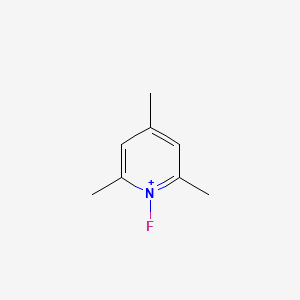
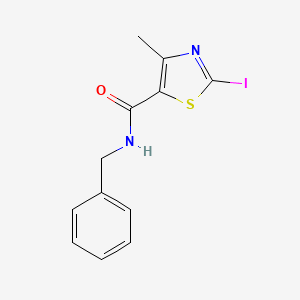
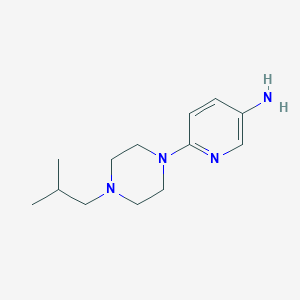
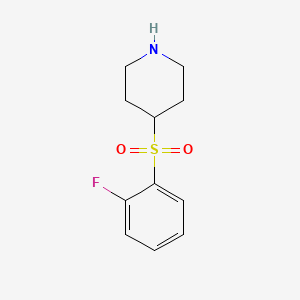
![2-(3-methoxy-6-oxopyrido[2,3-b]pyrazin-5-yl)acetaldehyde](/img/structure/B8561651.png)
